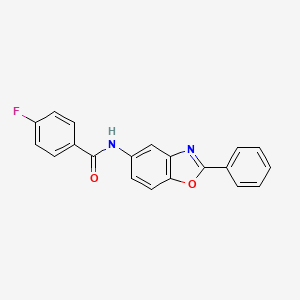

![molecular formula C15H19BrN2O2 B5800415 N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)

N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide” is a complex organic molecule. It contains a cyclohexanecarboxamide group, a bromophenyl group, and an amino-oxoethyl group .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The bromophenyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis of Benzamides

This compound is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . The process is highly efficient, eco-friendly, and uses ultrasonic irradiation as a green and powerful technology . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial agents .

Antiproliferative Agents

The compound has been studied for its antiproliferative effects, particularly against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests its potential use in cancer treatment .

Inhibitory Effect Against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The compound has been evaluated for its inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities . These enzymes are important targets in the treatment of Alzheimer’s disease .

Antioxidant Effect

The compound has been studied for its antioxidant effect through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) free radical scavenging assays . This suggests its potential use in combating oxidative stress-related diseases .

Synthesis of Novel Compounds

The compound has been used in the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These novel compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-bromoanilino)-2-oxoethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTFMNZSJZSPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6892741 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)

![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)

![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)

![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)